molecular formula C17H19NO B11774867 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B11774867
M. Wt: 253.34 g/mol
InChI Key: ZQTCJWAQTDZQQP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic organic compound that belongs to the oxazine family Oxazines are characterized by a six-membered ring containing one oxygen and one nitrogen atom This specific compound features a benzene ring fused to the oxazine ring, making it a benzoxazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can be achieved through various methods. One common approach involves the reaction of 4-ethylphenylamine with 2-hydroxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired benzoxazine compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: Another oxazine derivative with a simpler structure.

    Phenoxazine: Contains an additional oxygen atom in the ring structure.

    Dioxazine: Features two oxazine subunits fused together.

Uniqueness

3-(4-Ethylphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific substitution pattern and fused benzene ring. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3-(4-ethylphenyl)-6-methyl-3,4-dihydro-2H-1,4-benzoxazine

InChI

InChI=1S/C17H19NO/c1-3-13-5-7-14(8-6-13)16-11-19-17-9-4-12(2)10-15(17)18-16/h4-10,16,18H,3,11H2,1-2H3

InChI Key

ZQTCJWAQTDZQQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2COC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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